2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-ethyl-N-(3-methylphenyl)acetamide
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Description
2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-ethyl-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C18H23N3O4 and its molecular weight is 345.399. The purity is usually 95%.
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Mechanism of Action
Mode of Action
The presence of a diazaspirodecane ring and two dioxo groups in its structure suggests it may interact with its targets through hydrogen bonding or other types of non-covalent interactions .
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to predict the exact biochemical pathways it might affect. Given its complex structure, it’s likely that it could interact with multiple pathways, potentially leading to a variety of downstream effects .
Pharmacokinetics
On the other hand, these groups could also make the compound a target for metabolic enzymes, potentially leading to rapid metabolism and excretion .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of information about its specific targets and mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could potentially alter the compound’s structure, affecting its ability to interact with its targets. Similarly, the presence of other molecules could either facilitate or hinder the compound’s interactions with its targets .
Properties
IUPAC Name |
2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-ethyl-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-3-20(14-6-4-5-13(2)11-14)15(22)12-21-16(23)18(19-17(21)24)7-9-25-10-8-18/h4-6,11H,3,7-10,12H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJQRBXBUNDDEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CN2C(=O)C3(CCOCC3)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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